molecular formula C16H28ClN3O3 B2851619 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide CAS No. 2411217-12-2

1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide

Cat. No. B2851619
M. Wt: 345.87
InChI Key: DLSLMGMPJFPJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. Also known as CPP-115, this compound is a potent inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T). GABA-T is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, which has a number of potential applications in scientific research.

Mechanism Of Action

As mentioned earlier, CPP-115 works by inhibiting the enzyme 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide, which is responsible for the breakdown of GABA in the brain. By inhibiting 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide, CPP-115 increases the levels of GABA in the brain, which has a number of potential effects on brain function.

Biochemical And Physiological Effects

CPP-115 has been shown to have a number of biochemical and physiological effects in both animal and human studies. For example, studies have shown that CPP-115 can increase the levels of GABA in the brain, reduce the activity of certain brain regions involved in addiction, and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of CPP-115 is its potency and specificity. CPP-115 is a highly specific inhibitor of 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide, which means that it does not affect other enzymes or neurotransmitter systems in the brain. This makes it an ideal tool for studying the role of GABA in various physiological and pathological processes.
However, there are also some limitations to the use of CPP-115 in lab experiments. For example, CPP-115 is a relatively new compound, and its long-term effects on brain function are not yet fully understood. Additionally, the effects of CPP-115 may vary depending on the species and strain of animal being studied.

Future Directions

Despite these limitations, CPP-115 has generated a great deal of interest in the scientific community, and there are a number of potential future directions for research on this compound. Some possible areas of future research include:
1. Further studies on the long-term effects of CPP-115 on brain function and behavior.
2. Investigation of the potential therapeutic applications of CPP-115 in the treatment of addiction, Alzheimer's disease, and other neurological disorders.
3. Development of more potent and selective 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide inhibitors based on the structure of CPP-115.
4. Studies on the effects of CPP-115 on GABAergic signaling in different brain regions and cell types.
5. Investigation of the role of 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide in other physiological processes, such as immune function and metabolism.
In conclusion, CPP-115 is a promising compound that has the potential to advance our understanding of the role of GABA in brain function and behavior. While there are still many questions to be answered about this compound, its specificity and potency make it an ideal tool for studying the effects of GABA on various physiological and pathological processes. Further research on CPP-115 and related compounds is likely to yield important insights into the workings of the brain and the development of new treatments for neurological disorders.

Synthesis Methods

CPP-115 can be synthesized using a variety of methods, but the most commonly used method involves the reaction of piperidine-4-carboxylic acid with 3-morpholinopropylamine in the presence of 2-chloropropionyl chloride. The resulting compound is then purified using standard techniques such as column chromatography.

Scientific Research Applications

CPP-115 has been studied extensively for its potential use in scientific research. One of the most promising applications is in the treatment of addiction. GABA is an inhibitory neurotransmitter that plays a key role in the brain's reward system. By increasing the levels of GABA in the brain, CPP-115 may be able to reduce the cravings and withdrawal symptoms associated with addiction.

properties

IUPAC Name

1-(2-chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28ClN3O3/c1-13(17)16(22)20-7-3-14(4-8-20)15(21)18-5-2-6-19-9-11-23-12-10-19/h13-14H,2-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSLMGMPJFPJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)NCCCN2CCOCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.